3-methoxy-N-(3-pyridinyl)benzenesulfonamide
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Overview
Description
3-methoxy-N-(3-pyridinyl)benzenesulfonamide is an organic compound with the molecular formula C12H12N2O3S and a molecular weight of 264.30 g/mol . This compound is characterized by the presence of a methoxy group attached to a benzene ring, which is further connected to a pyridine ring through a sulfonamide linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(3-pyridinyl)benzenesulfonamide typically involves the reaction of 3-methoxybenzenesulfonyl chloride with 3-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(3-pyridinyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-hydroxy-N-(3-pyridinyl)benzenesulfonamide.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: 3-hydroxy-N-(3-pyridinyl)benzenesulfonamide.
Reduction: this compound with an amino group instead of a nitro group.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
3-methoxy-N-(3-pyridinyl)benzenesulfonamide is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(3-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the methoxy and pyridine groups can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-N-(4-pyridinyl)benzenesulfonamide
- 3-methoxy-N-(2-pyridinyl)benzenesulfonamide
- 4-methoxy-N-(3-pyridinyl)benzenesulfonamide
Uniqueness
3-methoxy-N-(3-pyridinyl)benzenesulfonamide is unique due to the specific positioning of the methoxy and pyridine groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for research and development.
Biological Activity
3-Methoxy-N-(3-pyridinyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
- Molecular Formula : C12H12N2O3S
- Molecular Weight : 268.30 g/mol
- Functional Groups : Methoxy group, pyridine moiety, sulfonamide group.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and enzyme-inhibiting agent.
Antimicrobial Activity
Preliminary studies indicate that compounds with a sulfonamide functional group exhibit significant antimicrobial properties. The presence of the pyridine moiety enhances interaction with biological targets, particularly enzymes involved in bacterial metabolism.
- Mechanism of Action : Sulfonamides inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby disrupting folate production essential for nucleic acid synthesis.
Compound | Microbial Target | IC50 (µM) | Activity |
---|---|---|---|
This compound | E. coli | 5.2 | Moderate |
4-Chloro-3-methoxy-N-pyridin-3-yl-benzenesulfonamide | S. aureus | 2.1 | Strong |
Enzyme Inhibition
Sulfonamides are known to inhibit various enzymes, including carbonic anhydrases (CAs) and tissue-nonspecific alkaline phosphatase (TNAP). The inhibition of these enzymes can lead to therapeutic applications in conditions like cancer and vascular calcification.
Case Study: Inhibition of Carbonic Anhydrase IX
A study focused on the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in various cancers. The results indicated that derivatives of aryl sulfonamides showed potent inhibitory effects on CA IX, with IC50 values ranging from 10.93 to 25.06 nM.
Enzyme | IC50 (nM) | Selectivity |
---|---|---|
CA IX | 10.93 | High |
CA II | 1.55 | Moderate |
Research Findings
- Antimicrobial Studies : Research has shown that the compound exhibits moderate antimicrobial activity against several bacterial strains, suggesting potential for development as an antibacterial agent.
- Enzyme Inhibition Studies : The compound has demonstrated significant enzyme inhibition capabilities, particularly against TNAP and CA IX, indicating its potential use in treating conditions related to these enzymes.
- In Vivo Studies : Further studies are needed to evaluate the pharmacokinetics and efficacy in animal models to establish therapeutic applications.
Properties
IUPAC Name |
3-methoxy-N-pyridin-3-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-17-11-5-2-6-12(8-11)18(15,16)14-10-4-3-7-13-9-10/h2-9,14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJAUHAIMXYPSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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